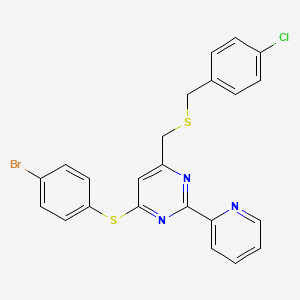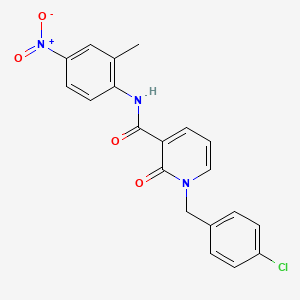![molecular formula C19H18ClN3O5 B2714756 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941979-61-9](/img/structure/B2714756.png)
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with the molecular formula C19H18ClN3O5. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of substituted pyrazole derivatives were prepared from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides 2a – c, which were prepared from N - (4-acetylphenyl)-5-chloro-2-methoxybenzamide as starting material .Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The molecular weight of this compound is 403.82.Applications De Recherche Scientifique
Synthesis and Molecular Dynamics
A series of benzamide derivatives, including compounds structurally related to 5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide, were synthesized and evaluated for their antidiabetic properties. The synthesized compounds exhibited promising inhibitory activity against α-glucosidase, an enzyme implicated in diabetes management. Molecular docking and dynamic simulations supported the structure-activity relationships, highlighting the significance of specific substituents on the benzamide scaffold for biological activity (Thakral, Narang, Kumar, & Singh, 2020).
Anticonvulsant Properties
In another study, benzamide derivatives were designed, synthesized, and evaluated as potential anticonvulsant agents. These compounds showed considerable activity in models of epilepsy, suggesting their utility in the treatment of seizure disorders. Notably, one compound demonstrated significant sedative-hypnotic activity without impairing learning and memory, indicating a promising therapeutic profile for benzodiazepine receptor agonists (Faizi et al., 2017).
Structural Insights
A study focused on the structural and absolute configuration of benzamide derivatives, including those with a chloro, methoxy, and nitro substitution pattern similar to this compound. The research provided insights into how modifications to the benzamide structure, such as the introduction of a methoxy or hydroxy group, influence the compound's 3D configuration and potential reactivity, which could be crucial for medicinal applications (Galal et al., 2018).
Cytotoxicity and DNA Interactions
The reductive chemistry of benzamide derivatives, including those resembling this compound, was explored to understand their selective toxicity towards hypoxic cells. These compounds undergo enzymatic reduction under hypoxic conditions, leading to the formation of cytotoxic species that can form DNA interstrand crosslinks, a mechanism of action relevant to anticancer therapy (Palmer, van Zijl, Denny, & Wilson, 1995).
Microbial Interactions
Benzamide derivatives were synthesized and screened for their antimicrobial properties. These compounds exhibited significant activity against both bacterial and fungal pathogens, suggesting their potential in treating infectious diseases. The findings underscore the versatility of benzamide derivatives, like this compound, in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Propriétés
IUPAC Name |
5-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5/c1-28-17-8-6-13(11-16(17)22-9-3-2-4-18(22)24)21-19(25)14-10-12(20)5-7-15(14)23(26)27/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEFWMBTKZTEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
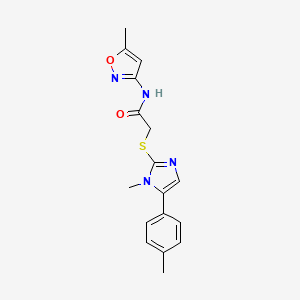
![3-(3,4-Dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4',3'-f]pyrimidinone](/img/structure/B2714674.png)

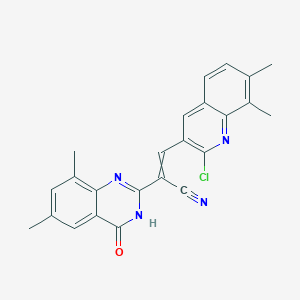

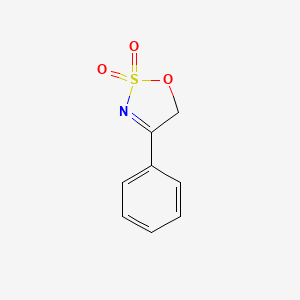
![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2714682.png)
![7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2714683.png)
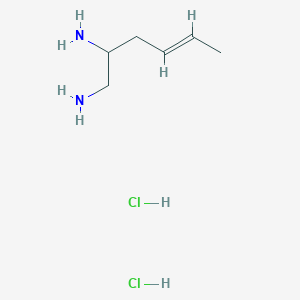

![3-[(3,4-dichlorophenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2714691.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2714692.png)
